molecular formula C10H13NO3 B1471734 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid CAS No. 1554562-29-6

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B1471734
CAS No.: 1554562-29-6
M. Wt: 195.21 g/mol
InChI Key: OQQVSWQHMPBODE-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a propionic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.

    Functional Group Introduction:

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(5-Hydroxypyridin-3-yl)-2-methylpropionic acid.

    Reduction: 3-(5-Methoxypyridin-3-yl)-2-methylpropanol.

    Substitution: 3-(5-Substituted-pyridin-3-yl)-2-methylpropionic acid derivatives.

Scientific Research Applications

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the propionic acid moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a propionic acid moiety.

    3-(5-Methoxypyridin-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a propionic acid moiety.

Uniqueness

3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is unique due to the combination of its methoxy-substituted pyridine ring and the propionic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

3-(5-methoxypyridin-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)3-8-4-9(14-2)6-11-5-8/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQVSWQHMPBODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CN=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid
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Reactant of Route 6
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3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid

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